molecular formula C24H27FN4O4 B12207314 Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B12207314
M. Wt: 454.5 g/mol
InChI Key: DWZPCAZIWFSURG-UHFFFAOYSA-N
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Description

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique structure that includes a piperazine ring, a fluorophenyl group, and a methoxyphenyl group, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate typically involves multiple steps. One common method includes the reaction of 4-fluorophenylpiperazine with ethyl 6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated compound .

Scientific Research Applications

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-[4-(4-Fluorophenyl)piperazin-1-yl]-N-(4-methoxyphenyl)acetamide
  • [{2-[4-(4-Fluorophenyl)piperazin-1-yl]-2-oxoethyl}(4-methoxyphenyl)amino]acetic acid

Uniqueness

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate stands out due to its specific combination of functional groups and structural features.

Biological Activity

Ethyl 2-(4-(4-fluorophenyl)piperazin-1-yl)-6-(4-methoxyphenyl)-4-oxo-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This compound is part of a class of pyrimidine derivatives that exhibit a range of pharmacological effects, including neuroprotective, anti-inflammatory, and anticancer properties. Understanding its biological activity can provide insights into its therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Molecular Formula : C19H22FN3O3
  • Molecular Weight : 357.39 g/mol
  • Structural Features :
    • A piperazine ring which is often associated with psychoactive properties.
    • A fluorophenyl group which may enhance lipophilicity and biological activity.
    • A methoxyphenyl substituent that can influence the compound's interaction with biological targets.

Neuroprotective Effects

Research indicates that pyrimidine derivatives, including the compound , have shown neuroprotective properties. In vitro studies have demonstrated that these compounds can inhibit apoptosis in neuronal cells under stress conditions such as oxygen-glucose deprivation. The mechanism involves the downregulation of pro-apoptotic markers and the modulation of endoplasmic reticulum (ER) stress pathways .

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In studies using human microglia cells, it was found to significantly reduce the production of inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α). This suggests its potential use in treating neuroinflammatory conditions .

Anticancer Properties

In addition to neuroprotection and anti-inflammatory activity, this compound has shown promise in anticancer research. Preliminary studies indicate that it may inhibit the proliferation of various cancer cell lines through mechanisms that involve cell cycle arrest and induction of apoptosis .

Case Study 1: Neuroprotective Mechanism

A study conducted on a series of triazole-pyrimidine hybrids demonstrated that derivatives similar to this compound exhibited significant neuroprotective effects. The research utilized MTT assays to assess cell viability and Western blotting to evaluate apoptosis markers. Results indicated a marked reduction in cleaved caspase-3 levels in treated neuronal cells .

Case Study 2: Anti-inflammatory Activity

In another investigation focusing on anti-inflammatory activity, compounds were tested against lipopolysaccharide (LPS)-induced inflammation in microglial cells. The results revealed that several derivatives effectively inhibited NO production and downregulated inflammatory cytokines. The lead compounds demonstrated favorable interactions with key regulatory proteins involved in inflammatory pathways .

Summary of Biological Activities

Biological ActivityMethodologyKey Findings
NeuroprotectionMTT assay, Western blotReduced apoptosis markers (cleaved caspase-3)
Anti-inflammationElisa, qRT-PCRInhibition of NO and TNF-α production
AnticancerCell proliferation assaysInduced cell cycle arrest in cancer cell lines

Properties

Molecular Formula

C24H27FN4O4

Molecular Weight

454.5 g/mol

IUPAC Name

ethyl 2-[4-(4-fluorophenyl)piperazin-1-yl]-4-(4-methoxyphenyl)-6-oxo-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H27FN4O4/c1-3-33-23(31)20-21(16-4-10-19(32-2)11-5-16)26-24(27-22(20)30)29-14-12-28(13-15-29)18-8-6-17(25)7-9-18/h4-11,20-21H,3,12-15H2,1-2H3,(H,26,27,30)

InChI Key

DWZPCAZIWFSURG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)OC

Origin of Product

United States

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